gamma-Tocotrienol

Catalog No.
S528684
CAS No.
14101-61-2
M.F
C28H42O2
M. Wt
410.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Tocotrienol

CAS Number

14101-61-2

Product Name

gamma-Tocotrienol

IUPAC Name

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C28H42O2

Molecular Weight

410.6 g/mol

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1

InChI Key

OTXNTMVVOOBZCV-WAZJVIJMSA-N

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

gamma-tocotrienol, plastochromanol 8, plastochromanol 8, plastochromanol 3, tocotrienol, gamma

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

Description

The exact mass of the compound gamma-Tocotrienol is 410.3185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of tocotrienol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-Tocotrienol is a member of the tocotrienol family, which is a type of vitamin E. It is characterized by its unique chemical structure, which includes a chroman-6-ol head group and a farnesyl side chain. Specifically, gamma-tocotrienol has methyl groups at the 2, 7, and 8 positions of the chroman ring, distinguishing it from other tocotrienols such as alpha-tocotrienol and beta-tocotrienol . This compound is found in various natural sources, particularly in rice bran oil, palm oil, and barley .

  • Potential Anticancer Effects: Research suggests γ-Tocotrienol's mechanism of action in cancer might involve multiple pathways []. It may:
    • Downregulate HMG-CoA reductase, an enzyme involved in cholesterol synthesis, potentially impacting cancer cell proliferation [].
    • Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
    • Inhibit angiogenesis (formation of new blood vessels) by targeting specific receptors, limiting tumor growth [].
Due to its unsaturated farnesyl tail and hydroxyl group. Key reactions include:

  • Oxidation: The unsaturated side chain can be oxidized to form various reactive oxygen species, which may contribute to its biological activity.
  • Esterification: The hydroxyl group can react with acids to form esters, which can enhance its solubility and stability in different formulations.
  • Hydrogenation: The double bonds in the farnesyl chain can be hydrogenated to yield saturated derivatives.

These reactions are significant for understanding its stability and potential modifications for therapeutic applications.

Gamma-Tocotrienol exhibits a range of biological activities:

  • Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress .
  • Anti-Cancer Effects: Emerging research indicates that gamma-tocotrienol possesses anti-cancer properties, inhibiting the proliferation of various cancer cell lines and inducing apoptosis . It has been shown to inhibit nuclear factor kappa B activation, which is involved in cancer progression .
  • Cardioprotective Effects: Studies suggest that gamma-tocotrienol may protect against cardiovascular diseases by reducing cholesterol levels and improving endothelial function .

Gamma-Tocotrienol can be synthesized through several methods:

  • Natural Extraction: It is primarily extracted from natural sources such as rice bran oil and palm oil.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving the condensation of appropriate precursors . For instance, one method involves the reaction of 2-methyl-1,4-naphthoquinone with isoprenoid units.
  • Biotechnological Methods: Fermentation processes utilizing specific strains of microorganisms can also produce gamma-tocotrienol efficiently.

Gamma-Tocotrienol has diverse applications across various fields:

  • Nutraceuticals: It is used as a dietary supplement due to its health benefits.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at anti-aging.
  • Food Industry: Gamma-tocotrienol is added to food products for its nutritional benefits and preservation qualities .

Gamma-Tocotrienol shares similarities with other tocopherols and tocotrienols but has distinct characteristics:

CompoundStructure CharacteristicsUnique Features
Alpha-TocopherolSaturated tailMost biologically active form of vitamin E
Beta-TocotrienolUnsaturated tailSimilar antioxidant properties
Delta-TocopherolSaturated tailLess potent than alpha-tocopherol
Beta-TocopherolSaturated tailFound in lower concentrations

Unlike its counterparts, gamma-tocotrienol has a unique arrangement of methyl groups that contributes to its distinct biological activities and potential therapeutic effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

410.318480578 g/mol

Monoisotopic Mass

410.318480578 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

185QAE24TR

Other CAS

14101-61-2

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]

Dates

Modify: 2023-08-15
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